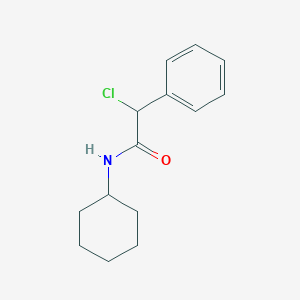

2-chloro-N-cyclohexyl-2-phenylacetamide

Description

Properties

CAS No. |

40934-39-2; 75178-96-0 |

|---|---|

Molecular Formula |

C14H18ClNO |

Molecular Weight |

251.75 |

IUPAC Name |

2-chloro-N-cyclohexyl-2-phenylacetamide |

InChI |

InChI=1S/C14H18ClNO/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,16,17) |

InChI Key |

XHBROPFWBXDZDK-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)Cl |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, the amine group, or the acetamide backbone, which influence physicochemical properties and bioactivity.

Physicochemical Properties

- Melting Points: 2-(N-allylacetamido)-2-(4-chlorophenyl)-N-cyclohexylacetamide: 174–176°C. 2-Chloro-N-phenylacetamide: Crystallizes in prisms (ethanol); hydrogen-bonded chains along [101].

- Solubility : Chloroacetamides are generally polar but exhibit variable solubility depending on substituents. Fluorinated analogs (e.g., 4-fluorophenyl derivative) show increased polarity.

- Crystallography: Cyclohexyl rings adopt chair conformations in solid-state structures (e.g., N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide). Synperiplanar alignment of C–Cl and C=O bonds observed in 2-chloro-N-phenylacetamide derivatives.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 2-chloro-N-cyclohexyl-2-phenylacetamide, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting chloroacetyl chloride with cyclohexylamine derivatives under controlled alkaline conditions. For example, refluxing with sodium azide (NaN₃) in a toluene/water mixture (8:2 v/v) for 5–7 hours can yield intermediates, followed by purification via crystallization or solvent extraction . Reaction pH, temperature, and solvent polarity critically affect yield; acidic conditions may favor cyclization, while alkaline conditions stabilize intermediates .

Q. Q2. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

A2. Key techniques include:

- NMR : Assigning peaks for the cyclohexyl (δ ~1.2–2.0 ppm, multiplet) and phenyl (δ ~7.2–7.5 ppm, aromatic) groups.

- XRD : Resolving bond parameters (e.g., C-Cl bond length ~1.76 Å, C=O bond ~1.23 Å) and dihedral angles between the amide group and aromatic rings (e.g., ~16° deviation in similar analogs) .

- FT-IR : Confirming amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Synthetic Optimization

Q. Q3. How can reaction pathways be optimized to minimize byproducts in the synthesis of this compound?

A3. Byproduct formation (e.g., dimerization or hydrolysis) is mitigated by:

- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution, while Brønsted acids (e.g., H₂SO₄) stabilize intermediates .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates, reducing side reactions .

- Temperature control : Low temperatures (~0–5°C) suppress thermal degradation of the chloroacetamide moiety .

Q. Q4. What computational methods validate the stereoelectronic effects of substituents on reactivity?

A4. Density Functional Theory (DFT) calculations can model:

- Electrostatic potential maps : Highlighting electron-deficient regions (e.g., chloro group) for nucleophilic attack.

- Conformational analysis : Predicting stable rotamers where the cyclohexyl group adopts a chair conformation, minimizing steric hindrance .

Biological Activity and Mechanistic Studies

Q. Q5. What methodologies are used to evaluate the biological activity of this compound?

A5. Common assays include:

- Enzyme inhibition : Testing against acetylcholinesterase (AChE) or cytochrome P450 isoforms via spectrophotometric monitoring of substrate conversion .

- Antimicrobial screening : Agar diffusion assays (e.g., MIC determination) against Gram-positive/negative strains, with ampicillin as a positive control .

Q. Q6. How can contradictory bioactivity data across studies be resolved?

A6. Contradictions often arise from:

- Substituent effects : Meta/para-substituted phenyl groups alter steric and electronic profiles, impacting target binding .

- Assay variability : Standardizing protocols (e.g., fixed pH, temperature) and using isogenic cell lines reduce experimental noise .

Structural and Mechanistic Insights

Q. Q7. How does the crystal packing of this compound influence its stability?

A7. XRD studies reveal intermolecular N-H···O hydrogen bonds forming infinite chains along the [101] axis, enhancing thermal stability. The chloro group’s synperiplanar alignment with C=O facilitates π-stacking with aromatic systems .

Q. Q8. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution?

A8. The electron-withdrawing chloro group activates the acetamide carbonyl, making it susceptible to nucleophilic attack. Steric shielding by the cyclohexyl group directs regioselectivity toward less hindered sites .

Safety and Handling

Q. Q9. What safety protocols are critical when handling this compound?

A9. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of chloroacetamide vapors.

- PPE : Nitrile gloves and lab coats to prevent dermal contact (LD₅₀ > 2000 mg/kg in rodents, but potential irritant) .

- Storage : In airtight containers under nitrogen to prevent hydrolysis .

Data Interpretation and Reproducibility

Q. Q10. How can researchers address discrepancies in reported synthetic yields?

A10. Factors include:

- Purity of starting materials : Impurities in chloroacetyl chloride (e.g., HCl traces) reduce yields; redistillation is recommended .

- Workup procedures : Rapid quenching with ice prevents intermediate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.